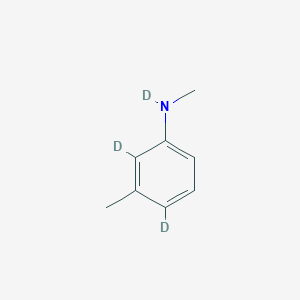
N,3-Dimethylaniline-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-Dimethylaniline-d3 is a deuterated derivative of N,3-dimethylaniline, an organic compound that features a dimethylamino group attached to a phenyl ring. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful in various scientific research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,3-Dimethylaniline-d3 can be synthesized through the alkylation of aniline with deuterated methanol in the presence of an acid catalyst. The reaction involves the following steps:
Hydrogenation of Nitrobenzene: Nitrobenzene is hydrogenated to produce aniline.
N-Methylation of Aniline: Aniline is then methylated using deuterated methanol as the methylating agent
Industrial Production Methods
In industrial settings, N,3-dimethylaniline is typically produced using a liquid-phase or gas-phase method. Methanol is commonly used as the N-alkylation reagent to reduce costs and increase yield .
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethylaniline-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylformanilide and other oxidation products.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide, peracetic acid, and meta-chloroperoxybenzoic acid.
Reduction: Hydrogen gas in the presence of a metal catalyst is typically used.
Substitution: Electrophilic reagents such as halogens can be used under acidic conditions.
Major Products Formed
Oxidation: N-methylformanilide and other oxidation products.
Reduction: Simpler amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N,3-Dimethylaniline-d3 is widely used in scientific research, including:
Chemistry: It serves as a precursor in the synthesis of dyes and other organic compounds.
Biology: It is used in proteomics research to study protein structures and functions.
Medicine: It is used in the development of pharmaceuticals and in metabolic studies.
Industry: It is used in the production of dyes, rubber vulcanization accelerators, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,3-Dimethylaniline-d3 involves its interaction with various molecular targets and pathways. It can undergo oxidative N-dealkylation, where the dimethylamino group is oxidized to form N-methylformanilide. This reaction is catalyzed by non-heme manganese complexes, which facilitate the electron transfer between the amine and the oxidizing agent .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with similar chemical properties but without deuterium atoms.
N-Methylaniline: A secondary amine with one methyl group attached to the nitrogen atom.
Aniline: The parent compound with no methyl groups attached to the nitrogen atom
Uniqueness
N,3-Dimethylaniline-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This allows researchers to track the compound in various biochemical processes and gain insights into its metabolic pathways .
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
124.20 g/mol |
IUPAC Name |
N,2,4-trideuterio-N,3-dimethylaniline |
InChI |
InChI=1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3/i4D,6D/hD |
InChI Key |
FBGJJTQNZVNEQU-XUXPIVENSA-N |
Isomeric SMILES |
[2H]C1=CC=C(C(=C1C)[2H])N([2H])C |
Canonical SMILES |
CC1=CC(=CC=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















